N-(2,3-Dichlorophenyl)-2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoacetamide
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Overview
Description
N-(2,3-Dichlorophenyl)-2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dichlorophenyl)-2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoacetamide typically involves the condensation of 2,3-dichloroaniline with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting hydrazone is then reacted with an appropriate acylating agent to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dichlorophenyl)-2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or hydrazines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-Dichlorophenyl)-2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoacetamide would depend on its specific biological or chemical activity. Generally, hydrazones can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoacetamide
- N-(2,3-Dichlorophenyl)-2-(2-(thiophen-2-ylmethylene)hydrazinyl)-2-oxoacetamide
- N-(2,3-Dichlorophenyl)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)-2-oxoacetamide
Uniqueness
N-(2,3-Dichlorophenyl)-2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoacetamide is unique due to its specific substitution pattern and the presence of both dichlorophenyl and furan-2-ylmethylene groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
477734-11-5 |
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Molecular Formula |
C13H9Cl2N3O3 |
Molecular Weight |
326.13 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-N'-[(E)-furan-2-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C13H9Cl2N3O3/c14-9-4-1-5-10(11(9)15)17-12(19)13(20)18-16-7-8-3-2-6-21-8/h1-7H,(H,17,19)(H,18,20)/b16-7+ |
InChI Key |
IILGPWKQBDQVJM-FRKPEAEDSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
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